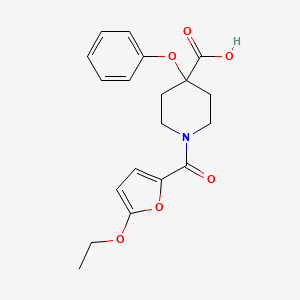

![molecular formula C11H15F3N4O2 B5500763 3-异丙基-N-{2-[(三氟乙酰)氨基]乙基}-1H-吡唑-5-甲酰胺](/img/structure/B5500763.png)

3-异丙基-N-{2-[(三氟乙酰)氨基]乙基}-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with diketones or β-diketones in the presence of acid catalysts. For compounds similar to 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide, specific methodologies may include the reaction of ethyl cyanoacetate and trifluoroacetic anhydride, followed by subsequent reactions such as chloridization and condensation with aqueous hydrazine, as demonstrated in the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its derivatives (Wu et al., 2006). These synthetic routes highlight the versatility and complexity of synthesizing pyrazole derivatives with trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide, is characterized by the presence of a pyrazole ring, a core structure that influences their chemical behavior and interactions. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to elucidate the structural aspects of these compounds, providing a detailed understanding of their molecular geometry, electronic distribution, and potential sites for chemical reactions (Kusakiewicz-Dawid et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives are known for their reactivity towards various chemical reagents, including nucleophiles and electrophiles. The trifluoromethyl group in compounds like 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide significantly influences their chemical properties, making them susceptible to nucleophilic attack and facilitating reactions such as acylation, alkylation, and cycloaddition. These reactions are crucial for further functionalization and modification of the core pyrazole structure, leading to a wide range of derivatives with diverse chemical and biological activities (Prabakaran et al., 2012).

科学研究应用

合成和药用

氨基吡唑衍生物的合成和生物学评估

已合成氨基吡唑衍生物,包括与“3-异丙基-N-{2-[(三氟乙酰)氨基]乙基}-1H-吡唑-5-甲酰胺”结构相似的化合物,并对其药用价值进行了评估。这些化合物已显示出作为抗菌剂的潜力,其中一些衍生物对微生物表现出良好的活性。该过程涉及中间体 N-[3,5-双(三氟甲基)苯基]-2-氰基乙酰胺的合成,然后进行一系列化学反应以生成目标氨基吡唑衍生物 (Shah, Patel, & Karia, 2018)。

抗白血病和抗真菌活性

已探索某些吡唑衍生物的抗白血病活性和稳定性,为相关化合物的潜在治疗用途提供了依据。合成的三氮烯吡唑在白血病检测中表现出显著的延长寿命活性,表明它们在抗白血病治疗中的潜力 (Shealy & O'dell, 1971)。

农业应用

吡唑甲酰胺衍生物的线虫杀灭活性

对 3-(三氟甲基)-1H-吡唑-4-甲酰胺衍生物的研究表明,虽然这些化合物具有较弱的杀菌活性,但一些化合物对根结线虫(一种寄生线虫)表现出显着的线虫杀灭活性。这一发现表明在管理线虫侵染方面具有潜在的农业应用 (Zhao et al., 2017)。

先进材料和化学合成

荧光分子和稗草抑制剂的合成

一项关于合成 5-氨基-3-三氟甲基-1H-吡唑-4-甲酸乙酯及其在创造新型荧光分子和稗草(一种普遍存在的杂草)的潜在抑制剂中的应用的研究,突出了吡唑衍生物在材料科学和农业领域的通用性。这表明与“3-异丙基-N-{2-[(三氟乙酰)氨基]乙基}-1H-吡唑-5-甲酰胺”类似的化合物可能具有超越药用之外的应用 (Wu et al., 2006)。

未来方向

The combined information on pyrazoles will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part . This could lead to the development of new promising drugs with a wide range of applications.

属性

IUPAC Name |

5-propan-2-yl-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O2/c1-6(2)7-5-8(18-17-7)9(19)15-3-4-16-10(20)11(12,13)14/h5-6H,3-4H2,1-2H3,(H,15,19)(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUXJAWWGHSXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NCCNC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

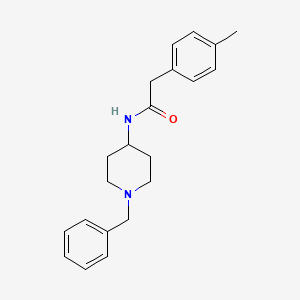

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)

![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5500686.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)

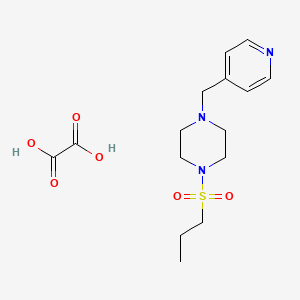

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

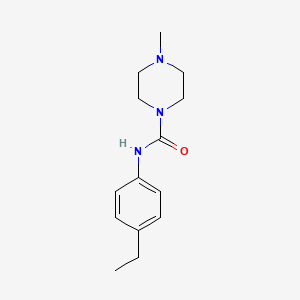

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)